N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine
Description
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Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-10-4-6-13-17(24-12-5-7-16(26-3)15(20)8-12)14(9-21-18(13)22-10)19-23-11(2)25-27-19/h4-9H,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEQQIXLMQYNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)Cl)C4=NC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer, antibacterial, and other pharmacological properties.
Chemical Structure and Properties
This compound belongs to the naphthyridine class, which is known for diverse biological activities. The presence of a chloro group and methoxy group on the phenyl ring, along with a 1,2,4-oxadiazole moiety, contributes to its unique pharmacological profile.
Anticancer Activity
Research indicates that naphthyridine derivatives exhibit significant anticancer properties. In particular:
- Mechanism of Action : Naphthyridines may exert their anticancer effects by inhibiting DNA topoisomerases and inducing apoptosis in cancer cells. The introduction of various substituents can enhance their cytotoxicity against different cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | 2.1 | |
| Another Naphthyridine Derivative | MCF-7 | 1.5 |
Studies show that derivatives with electron-withdrawing groups like chloro enhance cytotoxicity compared to those with electron-donating groups. For instance, the aforementioned compound demonstrated potent activity against HeLa cells with an IC50 value of 2.1 µM.
Antibacterial Activity
The antibacterial potential of naphthyridine derivatives has also been explored:
- Activity Against Bacteria : Compounds in this class have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 10 | |
| Another Naphthyridine Derivative | S. aureus | 15 |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Other Biological Activities
In addition to anticancer and antibacterial properties, naphthyridine derivatives have been investigated for various other biological activities:
- Anti-inflammatory : Some studies suggest that these compounds can inhibit inflammatory pathways.
- Analgesic : Certain derivatives have shown promise in pain relief models.
- Antiviral : Initial screenings indicate potential activity against viral pathogens.
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Case Study 1 : A study on a related naphthyridine derivative demonstrated significant inhibition of tumor growth in vivo models.
- Case Study 2 : Another investigation revealed that modifications at the 7-position of the naphthyridine ring enhanced both anticancer and antibacterial activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
